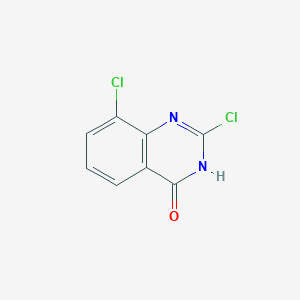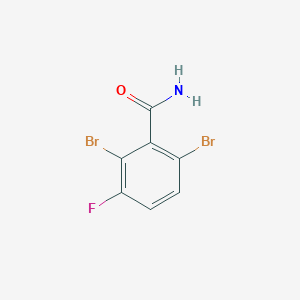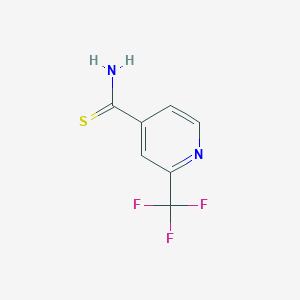
Acide 3,4-dichloro-5-méthylphénylboronique
Vue d'ensemble
Description
“(3,4-Dichloro-5-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their diverse range of applications, including the synthesis of biaryl compounds and the development of therapeutic agents .
Synthesis Analysis
Boronic acids, including “(3,4-Dichloro-5-methylphenyl)boronic acid”, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also facilitate the transport of various ribonucleosides in and out of liposomes .Molecular Structure Analysis
The molecular formula of “(3,4-Dichloro-5-methylphenyl)boronic acid” is C7H8BClO2 . The InChI key is YTJUYWRCAZWVSX-UHFFFAOYSA-N . The SMILES string representation is Cc1ccc(cc1Cl)B(O)O .Chemical Reactions Analysis
Boronic acids are known for their involvement in various chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Mécanisme D'action
Target of Action
3,4-Dichloro-5-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the formation of the new carbon-carbon bond .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the 3,4-Dichloro-5-methylphenylboronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The reaction is highly versatile and tolerant of a wide range of functional groups . The products of this reaction can be further processed through various biochemical pathways, depending on the specific requirements of the synthesis .
Pharmacokinetics
Like other boronic acids, it is likely to be relatively stable and readily prepared .
Result of Action
The primary result of the action of 3,4-Dichloro-5-methylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity , and borinic acid picolinate esters for use against cutaneous diseases .
Action Environment
The efficacy and stability of 3,4-Dichloro-5-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of other functional groups, the pH of the solution, and the temperature and pressure conditions under which the reaction is carried out . The Suzuki-Miyaura coupling reaction, in particular, is known for its mild and functional group tolerant reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,4-Dichloro-5-methylphenyl)boronic acid is its versatility in the synthesis of various biologically active molecules. Moreover, (3,4-Dichloro-5-methylphenyl)boronic acid is a stable and readily available compound. However, one of the limitations of (3,4-Dichloro-5-methylphenyl)boronic acid is its low solubility in water, which can limit its application in certain experiments.
Orientations Futures
There are several future directions for the research on (3,4-Dichloro-5-methylphenyl)boronic acid. One of the directions is the development of new synthetic methods for (3,4-Dichloro-5-methylphenyl)boronic acid and its derivatives. Another direction is the exploration of the potential of (3,4-Dichloro-5-methylphenyl)boronic acid in the design of new enzyme inhibitors for the treatment of various diseases. Moreover, the application of (3,4-Dichloro-5-methylphenyl)boronic acid in the synthesis of new materials with unique properties is another promising direction for future research.
Conclusion:
In conclusion, (3,4-Dichloro-5-methylphenyl)boronic acid is a valuable building block for the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The versatility and stability of (3,4-Dichloro-5-methylphenyl)boronic acid make it a valuable tool for scientific research. The future directions for research on (3,4-Dichloro-5-methylphenyl)boronic acid are promising and offer exciting opportunities for the development of new drugs and materials.
Applications De Recherche Scientifique
Synthèse organique : Couplage croisé de Suzuki-Miyaura
L'acide 3,4-dichloro-5-méthylphénylboronique est un réactif essentiel dans la réaction de couplage croisé de Suzuki-Miyaura . Cette réaction est une pierre angulaire de la chimie organique, permettant la formation de liaisons carbone-carbone. La stabilité et la réactivité du composé en font un outil idéal pour la création de structures biaryles, qui sont courantes dans diverses molécules organiques, y compris les produits pharmaceutiques.
Chimie médicinale : Inhibition des protéases à sérine
En chimie médicinale, les acides boroniques comme l'this compound sont connus pour inhiber les protéases à sérine . Ces enzymes sont impliquées dans de nombreux processus physiologiques, et leur inhibition peut être bénéfique dans le traitement de conditions comme l'inflammation et le cancer.
Science des matériaux : Blocs de construction pour les polymères
Le groupe acide boronique est réactif et peut former des complexes stables avec divers substrats, ce qui le rend utile en science des matériaux. Il peut être utilisé pour créer de nouveaux polymères présentant des propriétés spécifiques, telles qu'une durabilité accrue ou une résistance chimique .
Agriculture : Inhibiteurs enzymatiques
Les acides boroniques sont utilisés comme inhibiteurs enzymatiques en agriculture. Ils peuvent inhiber les enzymes que les ravageurs utilisent pour digérer la matière végétale, agissant efficacement comme des pesticides sans utiliser de produits chimiques nocifs .
Science de l'environnement : Détection et détection
En raison de sa réactivité avec les diols et les amines, l'this compound peut être utilisé en science de l'environnement pour la détection des sucres et d'autres composés dans les sources d'eau. Cela peut être crucial pour surveiller la pollution et assurer la qualité de l'eau .
Biochimie : Étude des voies biochimiques
En biochimie, les acides boroniques peuvent être utilisés pour étudier ou inhiber des voies biochimiques spécifiques. En se liant à certaines enzymes ou à certains substrats, ils peuvent aider à élucider les mécanismes des processus biologiques complexes .
Produits pharmaceutiques : Conception et développement de médicaments
Le fragment acide boronique est un groupe fonctionnel clé dans la conception de produits pharmaceutiques. Il peut améliorer l'affinité de liaison d'un médicament à sa cible, améliorer la solubilité ou modifier ses propriétés pharmacocinétiques .
Chimie industrielle : Catalyseurs et réactifs
Dans les applications industrielles, l'this compound sert de catalyseur ou de réactif dans divers procédés chimiques. Son rôle dans la facilitation des réactions est crucial pour la production efficace de matériaux et de produits chimiques à grande échelle .
Propriétés
IUPAC Name |
(3,4-dichloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJOTQVISYGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)


![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)


![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)

